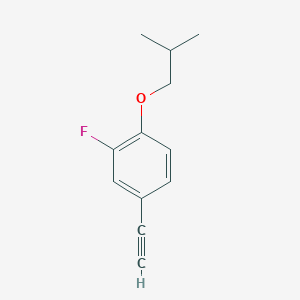![molecular formula C15H14F3NO B8122580 C-[3'-(2,2,2-Trifluoroethoxy)-biphenyl-4-yl]-methylamine](/img/structure/B8122580.png)
C-[3'-(2,2,2-Trifluoroethoxy)-biphenyl-4-yl]-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C-[3’-(2,2,2-Trifluoroethoxy)-biphenyl-4-yl]-methylamine is an organic compound characterized by the presence of a trifluoroethoxy group attached to a biphenyl structure, which is further linked to a methylamine group. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-[3’-(2,2,2-Trifluoroethoxy)-biphenyl-4-yl]-methylamine typically involves multiple steps, starting with the preparation of the biphenyl core. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The trifluoroethoxy group can be introduced through nucleophilic substitution reactions using 2,2,2-trifluoroethanol as a reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
C-[3’-(2,2,2-Trifluoroethoxy)-biphenyl-4-yl]-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and lithium dialkylamides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroethoxy-substituted ketones, while reduction can produce trifluoroethoxy-substituted alcohols .
Scientific Research Applications
C-[3’-(2,2,2-Trifluoroethoxy)-biphenyl-4-yl]-methylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of C-[3’-(2,2,2-Trifluoroethoxy)-biphenyl-4-yl]-methylamine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes . Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- [4-(2,2,2-Trifluoroethoxy)-2-Pyridinyl]-Methylthio-Imidazoles
- [4-(2,2,2-Trifluoroethoxy)-2-Pyridinyl]-Methylthio-Pyrimidines
- 3-(2,2,2-Trifluoroethoxy)-Propionitrile
Uniqueness
C-[3’-(2,2,2-Trifluoroethoxy)-biphenyl-4-yl]-methylamine is unique due to its specific structural features, such as the biphenyl core and the trifluoroethoxy group, which confer distinct chemical and biological properties. These features make it particularly valuable in applications requiring high stability and specific reactivity .
Properties
IUPAC Name |
[4-[3-(2,2,2-trifluoroethoxy)phenyl]phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c16-15(17,18)10-20-14-3-1-2-13(8-14)12-6-4-11(9-19)5-7-12/h1-8H,9-10,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLRKFWWHJOXLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)(F)F)C2=CC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

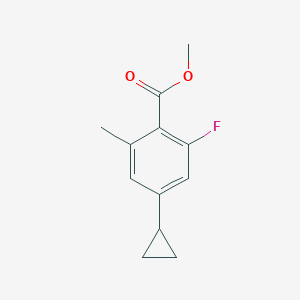
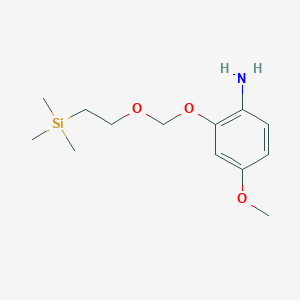
![Diethyl 2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]malonate](/img/structure/B8122511.png)
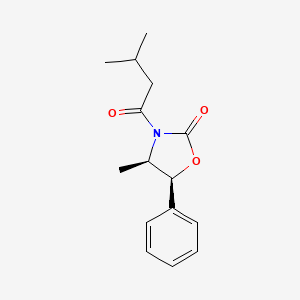
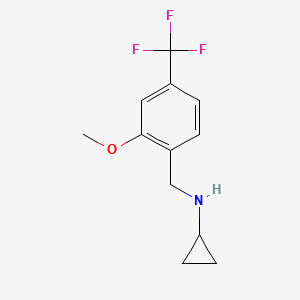
![4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8122526.png)
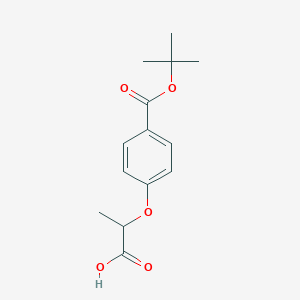
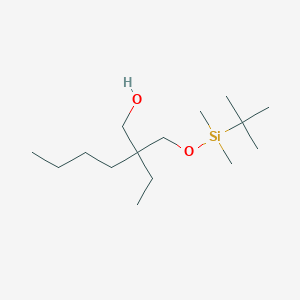

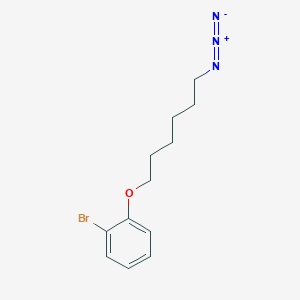
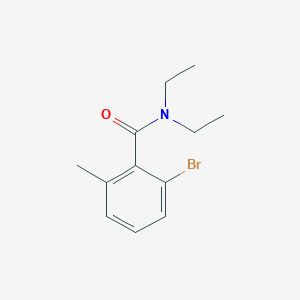
![2-Chloro-N-isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B8122576.png)
